5,6-DIAMINO-1-(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

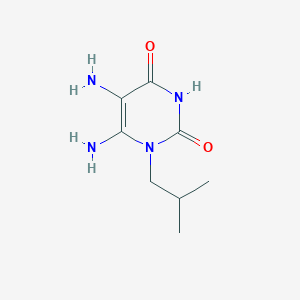

5,6-DIAMINO-1-(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a versatile chemical compound with the molecular formula C8H14N4O2 and a molecular weight of 198.22 g/mol . This compound is a derivative of pyrimidinedione and contains two amino groups, making it a member of the aminopyrimidine class .

Vorbereitungsmethoden

The synthesis of 5,6-DIAMINO-1-(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves several synthetic routes and reaction conditions. One common method involves the reaction of appropriate starting materials under controlled conditions to form the desired product.

Analyse Chemischer Reaktionen

5,6-DIAMINO-1-(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents under specific conditions.

Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.

Substitution: The amino groups in the compound can participate in substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research has indicated that pyrimidine derivatives exhibit significant antiviral properties. A study demonstrated that similar compounds can inhibit viral replication mechanisms, making them potential candidates for antiviral drug development against viruses such as influenza and HIV . The structural similarities suggest that 5,6-Diamino-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione could also possess comparable antiviral activities.

Anticancer Properties

Pyrimidine derivatives have been explored for their anticancer effects. Compounds with similar structures have shown cytotoxicity against various cancer cell lines . Investigations into the mechanisms of action reveal that these compounds may induce apoptosis in cancer cells or inhibit critical pathways involved in tumor growth.

Antibacterial Applications

The antibacterial potential of pyrimidine derivatives has been documented in several studies. Compounds similar to this compound have been shown to disrupt bacterial cell wall synthesis or inhibit bacterial enzymes essential for survival . This positions the compound as a candidate for further exploration in antibiotic development.

Enzyme Inhibition Studies

Preliminary studies suggest that tetrahydropyrimidine derivatives may act as inhibitors for specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been tested for their ability to inhibit phospholipase A2 enzymes . Inhibition of such enzymes can lead to therapeutic benefits in conditions characterized by excessive inflammation or phospholipidosis.

Table 1: Summary of Research Findings on Pyrimidine Derivatives

Wirkmechanismus

The mechanism of action of 5,6-DIAMINO-1-(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with molecular targets and pathways within biological systems. The amino groups in the compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

5,6-DIAMINO-1-(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can be compared with other similar compounds, such as:

2,4-Diaminopyrimidine: A simpler aminopyrimidine with fewer functional groups.

5,6-Diamino-2,4-dihydroxypyrimidine: Contains hydroxyl groups in addition to amino groups.

5,6-Diamino-1-(2-methylpropyl)-2,4(1H,3H)-pyrimidinedione: A closely related compound with similar structure and properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2-methylpropyl group, which provides steric hindrance and influences its physical and chemical properties.

Biologische Aktivität

5,6-Diamino-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (often referred to as a tetrahydropyrimidine derivative) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrimidine ring with two amino groups and a branched alkyl chain. This configuration contributes to its biological reactivity and interaction with various biological targets.

Chemical Formula : C8H12N4O2

Molecular Weight : 184.21 g/mol

Melting Point : 269-271 °C

Research indicates that compounds in the tetrahydropyrimidine class can exhibit a variety of biological activities through different mechanisms:

- Inhibition of Enzymatic Activity : Tetrahydropyrimidines have been shown to inhibit specific enzymes involved in metabolic pathways. For instance, they may act as inhibitors of cyclooxygenase (COX) enzymes or other key metabolic enzymes associated with inflammation and pain pathways.

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with protein synthesis.

- Cytotoxic Effects : Certain studies have reported cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in malignant cells may be attributed to its interaction with cellular signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several tetrahydropyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds similar to this compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL for different derivatives.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| A | 32 | Staphylococcus aureus |

| B | 64 | Escherichia coli |

| C | 128 | Pseudomonas aeruginosa |

Cytotoxicity in Cancer Cells

Another study investigated the cytotoxic effects of tetrahydropyrimidine derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that certain derivatives led to a dose-dependent reduction in cell viability.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| A | 10 | HeLa |

| B | 15 | MCF-7 |

| C | >50 | Normal Fibroblasts |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of tetrahydropyrimidines suggests moderate absorption with potential for hepatic metabolism. Toxicological assessments indicate that while some derivatives exhibit low toxicity at therapeutic doses, further studies are required to establish safety profiles comprehensively.

Eigenschaften

IUPAC Name |

5,6-diamino-1-(2-methylpropyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-4(2)3-12-6(10)5(9)7(13)11-8(12)14/h4H,3,9-10H2,1-2H3,(H,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFXGMANBNXKER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=C(C(=O)NC1=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.